Anguizole

描述

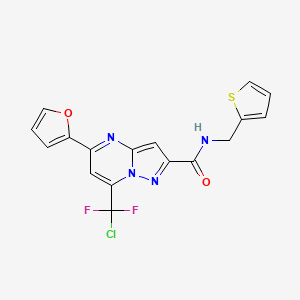

安古唑是一种小分子抑制剂,以其对丙型肝炎病毒 (HCV) 的强效活性而闻名。 它专门靶向 HCV 的非结构蛋白 4B (NS4B),该蛋白在病毒复制复合物的形成中起着至关重要的作用 。 安古唑的化学名称为 7-[氯 (二氟) 甲基]-5-(呋喃-2-基)-N-(噻吩-2-基甲基)吡唑并[1,5-a]嘧啶-2-甲酰胺 .

准备方法

合成路线和反应条件: 安古唑通过一系列化学反应合成,涉及吡唑并[1,5-a]嘧啶衍生物的形成。关键步骤包括:

吡唑并[1,5-a]嘧啶核的形成: 这涉及在受控条件下将适当的前体环化。

官能团的引入: 氯 (二氟) 甲基、呋喃-2-基和噻吩-2-基甲基通过特定的取代反应引入.

工业生产方法: 安古唑的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。该过程包括:

间歇反应: 在精确控制温度和压力的反应器中进行。

化学反应分析

反应类型: 安古唑经历各种化学反应,包括:

还原: 去除氧原子或添加氢原子。

取代: 用另一个官能团取代一个官能团.

常用试剂和条件:

氧化剂: 例如过氧化氢或高锰酸钾。

还原剂: 例如硼氢化钠或氢化铝锂。

取代试剂: 例如卤素或烷基化剂.

主要产物: 从这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可以产生羟基化的衍生物,而取代反应可以引入各种官能团 .

科学研究应用

安古唑有几个科学研究应用,包括:

化学: 用作研究 NS4B 抑制及其在 HCV 复制中的作用的工具。

生物学: 用于细胞研究,以了解 NS4B 抑制对病毒复制和细胞功能的影响。

医学: 正在研究作为治疗 HCV 感染的潜在治疗剂。

作用机制

安古唑通过靶向 NS4B 的第二个两亲螺旋 (NS4B-AH2) 发挥作用。这种相互作用破坏了 NS4B 的二聚化和多聚化,而这些对于 HCV 复制复合物的形成至关重要。 通过抑制这些过程,安古唑有效地抑制了 HCV 复制 .

类似化合物:

氯米唑盐酸盐: 另一种具有类似抗病毒特性的 NS4B 抑制剂。

化合物 5: 一种 NS4B 抑制剂,其效力和耐药性与安古唑相似.

独特性: 安古唑的独特性在于其专门靶向 NS4B-AH2,该蛋白在 RNA 复制和病毒生产中起着双重作用。 这种特异性使其成为研究 HCV 复制和开发靶向抗病毒疗法的宝贵工具 .

相似化合物的比较

Clemizole hydrochloride: Another NS4B inhibitor with similar antiviral properties.

Compound 5: An NS4B inhibitor with a similar potency and resistance profile to Anguizole.

Uniqueness: this compound is unique due to its specific targeting of NS4B-AH2, which plays a dual role in RNA replication and virus production. This specificity makes it a valuable tool for studying HCV replication and developing targeted antiviral therapies .

生物活性

Anguizole, a small molecule with the chemical identifier 442666-98-0, has emerged as a promising antiviral agent, particularly against the hepatitis C virus (HCV). Its biological activity is primarily characterized by its potent inhibition of HCV RNA replication through selective targeting of the non-structural protein 4B (NS4B).

This compound functions as a selective inhibitor of the NS4B protein, which is crucial for HCV replication. It binds to a specific region known as the second amphipathic helix (NS4B-AH2), disrupting the interaction between NS4B and other viral proteins. This disruption prevents the formation of the HCV replication complex, effectively inhibiting viral replication in a dose-dependent manner. Studies have demonstrated that this compound suppresses viral genome synthesis, showcasing its potential as an antiviral agent against various strains of HCV .

In Vitro Studies

Research has indicated that this compound exhibits significant antiviral activity. In vitro studies have shown that it can effectively reduce HCV RNA levels in infected cells. The compound's selectivity for NS4B is notable compared to other antiviral agents that typically target NS5A or RNA polymerase.

Comparative Analysis with Other Antivirals

A comparative analysis with other antiviral compounds highlights this compound's unique mechanism of action. Below is a summary table comparing this compound with other known HCV inhibitors:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits NS4B protein | Specific targeting reduces resistance development |

| Sofosbuvir | Inhibits RNA polymerase | Nucleotide analog; widely used in HCV therapy |

| Daclatasvir | Inhibits NS5A protein | Direct-acting antiviral; effective in combination therapy |

| Ledipasvir | Inhibits NS5A protein | Effective against multiple HCV genotypes |

This table illustrates how this compound stands out due to its specific targeting of NS4B, which may provide advantages in treatment regimens aimed at minimizing resistance and enhancing efficacy against HCV strains .

Future Directions

Further research is necessary to explore:

属性

IUPAC Name |

7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF2N4O2S/c18-17(19,20)14-7-11(13-4-1-5-26-13)22-15-8-12(23-24(14)15)16(25)21-9-10-3-2-6-27-10/h1-8H,9H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNREAYNZPJROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)Cl)C(=O)NCC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359937 | |

| Record name | Anguizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442666-98-0 | |

| Record name | Anguizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。